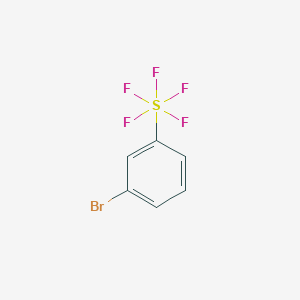

3-Bromophenylsulfur pentafluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3-bromophenyl)-pentafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF5S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPMKEUTGAXKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381311 | |

| Record name | 3-Bromophenylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-30-0 | |

| Record name | 3-Bromophenylsulfur pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)sulfur pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromophenylsulfur pentafluoride is an organofluorine compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] The presence of the pentafluorosulfanyl (SF5) group, often considered a "super-trifluoromethyl" group, imparts unique electronic and physicochemical properties to the aromatic ring.[2][3] This functional group is highly electronegative and sterically demanding, which can significantly influence the biological activity, metabolic stability, and lipophilicity of parent molecules.[4][5] Consequently, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of its properties, synthesis, and handling.

Core Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H4BrF5S | [6] |

| Molecular Weight | 283.06 g/mol | [6] |

| CAS Number | 672-30-0 | [6][7][8] |

| Appearance | Liquid | [7] |

| Boiling Point | 82 °C @ 12 mmHg | [7] |

| 69-70 °C @ 10 mmHg | [9] | |

| Flash Point | 87.8 °C | [7] |

| Purity | min. 95% (GC) | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key nuclear magnetic resonance (NMR) data is presented below.

| Nucleus | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Reference Solvent |

| ¹H NMR | 7.91 | t | CDCl₃ |

| 7.72-7.64 | m | CDCl₃ | |

| 7.35 | t | CDCl₃ | |

| ¹⁹F NMR | 83.55-82.47 | m (1F, SF) | CDCl₃ |

| 63.13 | d (4F, SF₄) | CDCl₃ |

Source:[9]

Synthesis Protocols

The synthesis of this compound can be achieved through various methods, primarily involving the introduction of the pentafluorosulfanyl group onto a brominated aromatic precursor.

Negishi Cross-Coupling Approach

One documented method involves a Negishi cross-coupling reaction. While the direct synthesis of this compound via this method is not explicitly detailed in the provided results, a general procedure for a similar transformation is described. This can be adapted by using an appropriate zinc-based reagent with a brominated phenyl precursor in the presence of a palladium catalyst.

A general experimental workflow for a Negishi cross-coupling reaction to synthesize a related compound is outlined below.[10]

Detailed Steps:

-

Zinc Activation: Zinc dust is heated under vacuum to activate its surface.

-

Organozinc Reagent Formation: A catalytic amount of iodine in dry DMF is heated, followed by the addition of the iodo-alanine derivative. This mixture is heated to form the organozinc reagent.

-

Coupling Reaction: To the freshly prepared organozinc reagent, (3-Bromophenyl)sulfur pentafluoride, a palladium catalyst such as Pd(dba)₂, and a phosphine ligand like P(o-tol)₃ are added.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 50 °C) for several hours, followed by stirring at room temperature.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Oxidative Fluorination

Another general approach for the synthesis of aryl sulfur pentafluorides involves the oxidative fluorination of diaryl disulfides.[2][3] This is typically a two-step process.

Detailed Steps:

-

Formation of Arylsulfur Chlorotetrafluoride: The starting material, a diaryl disulfide or aryl thiol, is treated with chlorine gas in the presence of an alkali metal fluoride. This reaction yields the intermediate arylsulfur chlorotetrafluoride.[2]

-

Conversion to Arylsulfur Pentafluoride: The isolated arylsulfur chlorotetrafluoride is then treated with a fluoride source, such as zinc fluoride (ZnF₂) or hydrogen fluoride (HF), to produce the final arylsulfur pentafluoride.[2][3]

Applications in Drug Development

The pentafluorosulfanyl group is increasingly utilized as a bioisostere for other functional groups in drug design.[5] Its unique properties can lead to improved potency, metabolic stability, and pharmacokinetic profiles of drug candidates. The SF5 group is often used as a replacement for trifluoromethyl, tert-butyl, halogen, or nitro groups.[5] The introduction of fluorine-containing moieties is a well-established strategy in the development of pharmaceuticals, with numerous FDA-approved drugs containing fluorine.[11] this compound serves as a key starting material for incorporating the 3-(pentafluorosulfanyl)phenyl motif into complex molecules.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

GHS Classification:

Precautionary Measures:

-

Handling:

-

Personal Protective Equipment (PPE):

-

Storage:

First Aid Measures:

-

If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical advice if you feel unwell.[12]

-

If swallowed: Rinse mouth. Get medical advice.[12]

This technical guide provides a summary of the key properties and protocols related to this compound. For more detailed information, researchers should consult the cited literature and relevant safety data sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (3-Bromophenyl)sulfur pentafluoride | C6H4BrF5S | CID 2779192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. calpaclab.com [calpaclab.com]

- 9. WO2010014665A1 - Methods for producing arylsulfur pentafluorides - Google Patents [patents.google.com]

- 10. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-Bromo-3-(pentafluorosulfanyl)benzene (CAS Number: 672-30-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Bromo-3-(pentafluorosulfanyl)benzene. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.

Chemical Identity and Properties

1-Bromo-3-(pentafluorosulfanyl)benzene is an organofluorine compound featuring a bromine atom and a pentafluorosulfanyl (-SF₅) group attached to a benzene ring. The -SF₅ group, often referred to as a "super-trifluoromethyl" group, imparts unique electronic and steric properties, making this compound a valuable building block in the synthesis of novel molecules with potential applications in pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of 1-Bromo-3-(pentafluorosulfanyl)benzene

| Property | Value | Reference |

| CAS Number | 672-30-0 | N/A |

| Molecular Formula | C₆H₄BrF₅S | [2] |

| Molecular Weight | 283.06 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 82 °C @ 12 Torr | [4] |

| Density | 1.831 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.480 | [4] |

| Flash Point | 88 °C | [4] |

| InChIKey | QRPMKEUTGAXKSD-UHFFFAOYSA-N | [4] |

| SMILES | C1(=CC(=CC=C1)Br)S(F)(F)(F)(F)F | [2] |

Table 2: Spectroscopic Data of 1-Bromo-3-(pentafluorosulfanyl)benzene

| Spectroscopic Technique | Data | Reference |

| ¹H NMR | Spectra available, detailed peak list not readily published. | [5] |

| ¹⁹F NMR | Spectra available, detailed peak list not readily published. The pentafluorosulfanyl group gives a characteristic signal. | [5] |

| FT-IR | Spectra available, detailed peak list not readily published. | [5] |

| Mass Spectrometry | Fragmentation patterns can be predicted based on the structure, with characteristic isotopic patterns for bromine. | [6][7] |

Synthesis

A practical method for the synthesis of arylsulfur pentafluorides, including 1-Bromo-3-(pentafluorosulfanyl)benzene, involves a two-step process starting from the corresponding diaryl disulfide or aryl thiol.[8]

Experimental Protocol: General Synthesis of Arylsulfur Pentafluorides

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

-

A mixture of the corresponding diaryl disulfide or aryl thiol and an alkali metal fluoride (e.g., KF) is suspended in a suitable solvent such as acetonitrile.

-

Chlorine gas is bubbled through the mixture, typically starting at a low temperature (e.g., in an ice bath) and then allowing the reaction to proceed to room temperature overnight.

-

The reaction progress is monitored by ¹⁹F NMR spectroscopy for the formation of the ArSF₄Cl intermediate.

-

Upon completion, the reaction mixture is worked up to isolate the arylsulfur chlorotetrafluoride.

Step 2: Fluorination of Arylsulfur Chlorotetrafluoride to Arylsulfur Pentafluoride (ArSF₅)

-

The isolated arylsulfur chlorotetrafluoride is treated with a fluoride source. Common fluorinating agents include zinc fluoride (ZnF₂), anhydrous hydrogen fluoride (HF), or antimony fluorides (Sb(III/V)).

-

The reaction is typically heated in a suitable reactor, such as a fluoropolymer vessel, under an inert atmosphere.

-

The progress of the fluorination is monitored by analytical techniques like ¹⁹F NMR.

-

The final product, the arylsulfur pentafluoride, is purified by distillation or recrystallization.

Chemical Reactivity and Applications

1-Bromo-3-(pentafluorosulfanyl)benzene is a versatile building block in organic synthesis, primarily utilized for the introduction of the pentafluorosulfanylphenyl moiety into target molecules. The bromine atom can readily participate in various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. 1-Bromo-3-(pentafluorosulfanyl)benzene can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to yield biaryl compounds.[9][10][11]

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. 1-Bromo-3-(pentafluorosulfanyl)benzene can be reacted with primary or secondary amines using a palladium catalyst, a suitable ligand, and a base to produce N-aryl amines.[12][13][14][15][16]

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-(pentafluorosulfanyl)benzene with Phenylboronic Acid

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 1-Bromo-3-(pentafluorosulfanyl)benzene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base like potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total).

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir vigorously for the required time (typically monitored by TLC or GC-MS for completion, often 12-24 hours).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Role in Medicinal Chemistry

The pentafluorosulfanyl (-SF₅) group is increasingly recognized in drug design as a bioisosteric replacement for other functional groups like trifluoromethyl (-CF₃), tert-butyl, or nitro groups.[17][18][19] Its unique properties can positively influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.

-

Enhanced Metabolic Stability: The high strength of the sulfur-fluorine bonds makes the -SF₅ group resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[18]

-

Modulation of Physicochemical Properties: The -SF₅ group is highly electronegative and lipophilic, which can improve a molecule's membrane permeability and bioavailability.[18]

-

Improved Binding Affinity: The steric and electronic nature of the -SF₅ group can lead to enhanced binding affinity of a drug to its biological target, potentially increasing its efficacy.[18]

1-Bromo-3-(pentafluorosulfanyl)benzene serves as a key starting material for incorporating this advantageous group into potential therapeutic agents.

Safety Information

1-Bromo-3-(pentafluorosulfanyl)benzene is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritant | GHS07 | Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362 |

| Eye Irritant | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Respiratory Irritant | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |

| Combustible Liquid | GHS07 | Warning | H227: Combustible liquid. | P210, P280, P370+P378, P403+P235, P501 |

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1-Bromo-3-(pentafluorosulfanyl)benzene is a valuable and versatile building block for organic synthesis, particularly for the introduction of the pentafluorosulfanyl group. Its utility in palladium-catalyzed cross-coupling reactions makes it a key intermediate for the synthesis of complex molecules. The unique properties conferred by the -SF₅ group make this compound and its derivatives of significant interest to researchers in drug discovery and materials science. Proper handling and safety precautions are essential when working with this chemical.

References

- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]

- 2. 1-Bromo-3-(Pentafluorosulfanyl)Benzene | 672-30-0 | FB84118 [biosynth.com]

- 3. 1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE | 672-30-0 [amp.chemicalbook.com]

- 4. 672-30-0 CAS MSDS (1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE | 672-30-0 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 9. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 19. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

Physical and chemical characteristics of 3-Bromophenylsulfur pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-Bromophenylsulfur pentafluoride. It includes key data on its properties, detailed experimental protocols for its synthesis, and insights into its applications, particularly within the field of drug development.

Core Physical and Chemical Properties

This compound is an organofluorine compound recognized for its unique properties conferred by the highly electronegative and stable pentafluorosulfanyl (SF5) group.[1] It is typically a colorless to light yellow or red clear liquid.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (3-bromophenyl)-pentafluoro-λ⁶-sulfane | PubChem[2] |

| CAS Number | 672-30-0 | PubChem[2] |

| Molecular Formula | C₆H₄BrF₅S | PubChem[2] |

| Molecular Weight | 283.06 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C=C1)Br)S(=O)(F)(F)(F)F | PubChem[2] |

| InChI Key | QRPMKEUTGAXKSD-UHFFFAOYSA-N | PubChem[2] |

| Physical Property | Value | Source |

| Appearance | Colorless to light yellow to red clear liquid | Chem-Impex[1] |

| Boiling Point | 82 °C at 12 mmHg | Synquest Labs[3] |

| Density | 1.86 g/cm³ | Chem-Impex[1] |

| Refractive Index | n20D 1.48 | Chem-Impex[1] |

| Flash Point | 87.8 °C | Synquest Labs[3] |

Synthesis and Experimental Protocols

The synthesis of arylsulfur pentafluorides, including this compound, is practically achieved through a two-step process starting from the corresponding diaryl disulfide or aryl thiol.[4][5] This method involves the initial formation of an arylsulfur chlorotetrafluoride intermediate, which is then fluorinated to yield the final product.[4][5]

Experimental Workflow: General Synthesis of Arylsulfur Pentafluorides

Caption: General two-step synthesis of arylsulfur pentafluorides.

Detailed Methodology

Step 1: Preparation of 3-Bromophenylsulfur Chlorotetrafluoride

This procedure is adapted from the general method for the synthesis of arylsulfur chlorotetrafluorides.[4][5]

-

Reaction Setup: To a stirred solution of an alkali metal fluoride, such as potassium fluoride (KF), in a suitable solvent like acetonitrile, the starting material, either bis(3-bromophenyl) disulfide or 3-bromothiophenol, is added.

-

Chlorination: Chlorine gas (Cl₂) is then bubbled through the mixture. The reaction is typically carried out at a controlled temperature, for instance, in an ice bath to manage the exothermic reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored until the formation of the arylsulfur trifluoride intermediate is complete, which is often indicated by a color change. The continued introduction of chlorine gas leads to the formation of the desired arylsulfur chlorotetrafluoride.

-

Isolation: The intermediate, 3-bromophenylsulfur chlorotetrafluoride, is then isolated from the reaction mixture, often through distillation or recrystallization.

Step 2: Fluorination to this compound

-

Reaction Setup: The isolated 3-bromophenylsulfur chlorotetrafluoride is treated with a fluoride source.[4][5]

-

Fluorinating Agents: Common fluoride sources for this step include zinc fluoride (ZnF₂), anhydrous hydrogen fluoride (HF), or antimony fluorides (Sb(III/V)).[4][5]

-

Reaction Conditions: The reaction is typically heated to drive the fluorination process. The specific temperature and reaction time depend on the chosen fluorinating agent.

-

Purification: The final product, this compound, is purified from the reaction mixture, usually by distillation.

Reactivity and Applications in Drug Development

The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl" group due to its greater electronegativity and lipophilicity compared to the trifluoromethyl (CF₃) group.[6] These properties make it a highly attractive substituent in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

Key Attributes of the SF₅ Group:

-

High Electronegativity: The strong electron-withdrawing nature of the SF₅ group can significantly alter the electronic properties of a molecule.[7]

-

Enhanced Metabolic Stability: The robustness of the S-F bonds confers high resistance to metabolic degradation, which can extend the half-life of a drug.[6][7]

-

Increased Lipophilicity: Despite its high polarity, the SF₅ group can increase the lipophilicity of a molecule, potentially enhancing its ability to permeate cell membranes.[8]

-

Bioisosterism: The SF₅ group is considered a bioisostere for other common chemical groups in drug design, such as the trifluoromethyl, tert-butyl, halogen, and nitro groups.

This compound serves as a valuable building block for introducing the 3-bromo-phenyl-SF₅ moiety into larger molecules. A notable example is the synthesis of 3-bromo-5-(pentafluoro-λ⁶-sulfanyl)benzyl acetyl-L-tryptophanate, which has shown significant binding affinity for the neurokinin 1 (NK1) receptor, comparable to the approved drug aprepitant.[1] This highlights the potential of SF₅-containing compounds in developing novel therapeutics.

Spectroscopic Data

-

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra have been recorded for this compound. The data is available on public databases such as PubChem.[2] The spectra would be characterized by strong absorptions corresponding to the S-F stretching vibrations.

-

Mass Spectrometry: The exact mass of this compound is 281.91372 Da.[2]

Safety and Handling

This compound is classified as a hazardous substance.

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Measures: [3]

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Avoid breathing fumes, mist, spray, or vapors.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

- 1. researchgate.net [researchgate.net]

- 2. (3-Bromophenyl)sulfur pentafluoride | C6H4BrF5S | CID 2779192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]

Molecular weight and formula of 3-Bromophenylsulfur pentafluoride

This technical guide provides a comprehensive overview of 3-Bromophenylsulfur pentafluoride, a versatile organofluorine compound with significant applications in research and development, particularly within the pharmaceutical and agrochemical sectors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and key applications.

Core Chemical and Physical Properties

This compound, with the chemical formula C₆H₄BrF₅S, is a valuable aromatic compound in organic chemistry.[1] Its molecular structure, featuring a pentafluorosulfanyl group on a brominated phenyl ring, imparts unique properties that are highly sought after in the synthesis of advanced materials and therapeutic agents.[2]

A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₄BrF₅S[2][3][4] |

| Molecular Weight | 283.06 g/mol [3][4] |

| CAS Number | 672-30-0[3] |

| Appearance | Colorless to light yellow to red clear liquid[2] |

| Density | 1.86 g/cm³[2] (or 1.831 g/cm³[1]) |

| Boiling Point | 82 °C @ 12 mmHg[2] |

| Flash Point | 87.8 °C (or 87 °C[1]) |

| Refractive Index | n20D 1.48[1][2] |

Synthesis and Experimental Protocols

The synthesis of arylsulfur pentafluorides, including this compound, has evolved to more practical and economical methods from earlier techniques that often resulted in low yields. A general and practical method involves a two-step process starting from the corresponding diaryl disulfide or aryl thiol.

Generalized Experimental Protocol for the Synthesis of Arylsulfur Pentafluorides:

This protocol is based on the general synthesis method for arylsulfur pentafluorides and may require optimization for the specific synthesis of this compound.

-

Step 1: Formation of Arylsulfur Chlorotetrafluoride

-

A diaryl disulfide or an aryl thiol is treated with chlorine in the presence of an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).[5][6]

-

This reaction is typically carried out in a suitable solvent.

-

The excess chlorine and alkali metal fluoride facilitate the formation of the arylsulfur chlorotetrafluoride intermediate.[5]

-

The intermediate can be isolated through distillation or recrystallization.[5]

-

-

Step 2: Fluorination to Arylsulfur Pentafluoride

-

The isolated arylsulfur chlorotetrafluoride is then treated with a fluoride source.[5][6]

-

Suitable fluoride sources include zinc fluoride (ZnF₂), anhydrous hydrogen fluoride (HF), or antimony fluorides (Sb(III/V)).[5][6]

-

This step replaces the chlorine atom with a fluorine atom to yield the final arylsulfur pentafluoride product.

-

Below is a diagram illustrating the logical relationship in the synthesis of arylsulfur pentafluorides.

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and industrial processes.

-

Pharmaceutical and Agrochemical Development : The pentafluorosulfanyl (SF₅) group is considered a "super-trifluoromethyl" group due to its high electronegativity and electron-withdrawing ability.[7] This makes it a desirable alternative to the trifluoromethyl (CF₃) group in many commercial products.[7] The introduction of the SF₅ group can enhance the metabolic stability and biological activity of drug candidates.[8] this compound serves as a key building block for introducing this moiety into complex organic molecules.[2] It is used in the design of novel pharmaceuticals and agrochemicals with improved properties.[2][8]

-

Fluorination Reactions : This compound acts as a fluorinating agent in organic synthesis, allowing for the introduction of fluorine atoms into various organic molecules.[8] This can enhance their reactivity and stability.[8]

-

Materials Science : It is used in the creation of advanced materials, such as polymers and coatings, that benefit from the enhanced chemical resistance and thermal stability conferred by the fluorine content.[8]

-

Analytical Chemistry : In certain analytical techniques, it can be employed to improve the detection and quantification of specific compounds, leading to greater sensitivity and specificity.[8]

The following diagram illustrates the workflow of utilizing this compound in drug development.

Safety and Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H227: Combustible liquid[9]

Precautionary Measures:

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[9][10]

-

P261 : Avoid breathing fumes, mist, spray, and vapors.[9][10]

-

P271 : Use only outdoors or in a well-ventilated area.[9]

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

P403+P235 : Store in a well-ventilated place. Keep cool.[10]

Appropriate engineering controls, such as good ventilation, and the availability of emergency eye wash fountains and safety showers are essential when handling this compound. Personal protective equipment, including gloves, safety glasses or goggles, and suitable protective clothing, should always be worn.

References

- 1. 672-30-0 Cas No. | 3-Bromophenylsulphur pentafluoride | Apollo [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. (3-Bromophenyl)sulfur pentafluoride | C6H4BrF5S | CID 2779192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 6. d-nb.info [d-nb.info]

- 7. US7015176B2 - Process for the synthesis of aryl sulfurpentafluorides - Google Patents [patents.google.com]

- 8. New Project | Virtual tour generated by Panotour [fernhotels.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. 1-BROMO-3-(PENTAFLUOROSULFANYL)BENZENE | 672-30-0 [amp.chemicalbook.com]

An In-depth Technical Guide to (3-bromophenyl)-pentafluoro-λ⁶-sulfane

This technical guide provides a comprehensive overview of (3-bromophenyl)-pentafluoro-λ⁶-sulfane, a key organofluorine compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for 3-Bromophenylsulfur pentafluoride is (3-bromophenyl)-pentafluoro-λ⁶-sulfane [1]. This nomenclature precisely describes the structure, indicating a benzene ring substituted with a bromine atom at the third position and a pentafluorosulfur group, where the "λ⁶" specifies the hexavalent state of the sulfur atom.

Chemical Identifiers:

-

Synonyms: 1-Bromo-3-(pentafluorosulfanyl)benzene[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (3-bromophenyl)-pentafluoro-λ⁶-sulfane are summarized in the table below, providing essential data for its handling and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 283.06 g/mol | [1] |

| Appearance | Liquid | [3][5] |

| Boiling Point | 82 °C at 12 mmHg | [3][6] |

| Refractive Index | n20D 1.48 | [6] |

| Purity | Typically ≥95% (GC) | [4][5] |

Spectroscopic data is crucial for the characterization and quality control of the compound.

| Spectroscopic Technique | Instrument Details |

| FTIR Spectroscopy | Bruker Tensor 27 FT-IR |

| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

Synthesis Protocols

The synthesis of arylsulfur pentafluorides, including the 3-bromo derivative, has evolved to more practical and scalable methods. Below are detailed experimental protocols based on modern synthetic strategies.

A practical method for the synthesis of arylsulfur pentafluorides involves a two-step process starting from the corresponding diaryl disulfide.[7]

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

-

Reaction Setup: In a suitable reaction vessel, charge the diaryl disulfide and an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).

-

Chlorination: Cool the mixture and introduce chlorine gas in excess while maintaining a low temperature.

-

Work-up: After the reaction is complete, the intermediate arylsulfur chlorotetrafluoride is isolated, typically by distillation or recrystallization.

Step 2: Fluorination to Arylsulfur Pentafluoride (ArSF₅)

-

Reaction Setup: The isolated arylsulfur chlorotetrafluoride is placed in a reaction vessel.

-

Fluorination: A fluoride source, such as zinc fluoride (ZnF₂), anhydrous hydrogen fluoride (HF), or antimony fluorides (SbF₃/SbF₅), is added.[7][8]

-

Purification: The final product, arylsulfur pentafluoride, is purified using standard techniques like distillation or chromatography to yield the high-purity compound.

(3-Bromophenyl)sulfur pentafluoride can be utilized as a key building block in cross-coupling reactions to synthesize more complex molecules, such as pentafluorosulfanyl-containing aromatic amino acids.[9]

General Protocol for Negishi Cross-Coupling:

-

Organozinc Reagent Preparation: Activate zinc dust by heating under vacuum. Add a catalytic amount of iodine in dry DMF and heat. Then, add the iodo-alanine derivative to form the organozinc reagent.

-

Coupling Reaction: To the freshly prepared organozinc reagent, add (3-Bromophenyl)sulfur pentafluoride, a palladium catalyst (e.g., Pd(dba)₂), and a phosphine ligand (e.g., P(o-tol)₃ or SPhos).

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50 °C) for several hours, followed by stirring at room temperature.

-

Purification: The crude product is purified directly by flash column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The pentafluorosulfanyl (SF₅) group is often considered a "super-trifluoromethyl" group due to its unique electronic properties and steric profile.[8] These characteristics make it a valuable functional group in the design of novel therapeutic agents.

-

Bioisosteric Replacement: The SF₅ group serves as a bioisostere for other common chemical moieties in drug candidates.[10] It can replace groups like trifluoromethyl (CF₃), tert-butyl, halogens, or nitro groups to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[10]

-

Enhancing Metabolic Stability: The introduction of a pentafluorosulfanyl group can enhance the metabolic stability of a drug molecule, leading to improved bioavailability and a longer half-life.[6]

-

Modulating Physicochemical Properties: The high electronegativity and lipophilicity of the SF₅ group can significantly alter a molecule's acidity, basicity, and membrane permeability, which are critical for drug efficacy.

-

Fluorination Reactions: this compound is a key reagent for introducing the SF₅ moiety into various organic molecules through reactions like the Negishi cross-coupling described above.[6][9]

The presence of fluorine-containing substituents is a common feature in many FDA-approved drugs, highlighting the importance of fluorinated building blocks like (3-bromophenyl)-pentafluoro-λ⁶-sulfane in modern drug discovery.[11]

Safety and Handling

(3-Bromophenyl)-pentafluoro-λ⁶-sulfane is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[1][2][3]

-

Respiratory Irritation: May cause respiratory irritation (H335).[1][3]

Recommended Handling Procedures:

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[2][3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[2][3] In case of inadequate ventilation, respiratory protection should be worn.[2][3]

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2][3] Keep away from heat, sparks, and open flames.[2][3]

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]

-

It is recommended to store under an inert gas atmosphere.[2]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of (3-bromophenyl)-pentafluoro-λ⁶-sulfane.

Caption: Generalized workflow for the two-step synthesis of arylsulfur pentafluorides.

Caption: Logical relationship of the SF₅ group as a bioisostere in drug development.

References

- 1. (3-Bromophenyl)sulfur pentafluoride | C6H4BrF5S | CID 2779192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 4-Bromophenylsulfur pentafluoride | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Ascent of a "Super" Functional Group: A Technical Guide to the Historical Discovery and Development of Arylsulfur Pentafluorides

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group, a moiety of burgeoning interest in medicinal chemistry and materials science, has traversed a fascinating path from a synthetic curiosity to a powerful tool in modern molecular design. Often dubbed a "super-trifluoromethyl" group, its unique electronic and steric properties offer compelling advantages in the development of novel therapeutics and advanced materials.[1][2][3][4][5][6] This technical guide provides an in-depth exploration of the historical discovery, synthetic evolution, and key physicochemical properties of arylsulfur pentafluorides, tailored for professionals engaged in research and development.

A Historical Trajectory: From a Synthetic Challenge to a Mainstream Moiety

The journey of arylsulfur pentafluorides began in the mid-20th century, with early explorations into hypervalent sulfur-fluorine chemistry. The seminal work of William A. Sheppard in 1962 marked the first successful synthesis of an arylsulfur pentafluoride, specifically phenylsulfur pentafluoride.[1][7] This pioneering achievement, however, relied on harsh and expensive reagents, limiting the widespread adoption of this intriguing functional group. For decades, the synthesis of arylsulfur pentafluorides remained a significant challenge, confining their use to specialized academic research.

A paradigm shift occurred with the development of more practical and scalable synthetic methodologies. A significant breakthrough was the two-step process developed by Teruo Umemoto and his colleagues, which provided a more accessible route to a variety of arylsulfur pentafluorides.[1][2][3][4][8] This method, involving the initial formation of an arylsulfur chlorotetrafluoride intermediate followed by fluorination, opened the door for broader investigation and application of this unique functional group, particularly in the realm of drug discovery.

References

- 1. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. SF5-containing building blocks - Enamine [enamine.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. daneshyari.com [daneshyari.com]

The Enduring Moiety: A Technical Guide to the Thermal and Chemical Stability of Pentafluorosulfanyl Arenes

For Researchers, Scientists, and Drug Development Professionals

The pentafluorosulfanyl (SF₅) group is rapidly gaining prominence in the fields of medicinal chemistry, agrochemistry, and materials science, often lauded as a "super-trifluoromethyl" group.[1] Its unique combination of high electronegativity, steric bulk, and lipophilicity imparts exceptional stability to aromatic systems, a critical attribute for the development of robust and reliable molecules.[2][3] This in-depth technical guide explores the remarkable thermal and chemical resilience of pentafluorosulfanyl arenes, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in harnessing the full potential of this powerful functional group.

Executive Summary

Pentafluorosulfanyl arenes exhibit outstanding stability across a wide spectrum of conditions. They are thermally robust, with decomposition temperatures often exceeding 300°C.[4] Chemically, they are resistant to degradation by strong acids, bases, and common oxidizing and reducing agents.[2][5] This guide provides a comprehensive overview of this stability, presenting available quantitative data and standardized protocols for its evaluation.

Thermal Stability

The thermal robustness of pentafluorosulfanyl arenes is a key advantage in many applications, from pharmaceutical formulations to advanced materials. The strong sulfur-fluorine bonds within the SF₅ group contribute significantly to its high thermal stability.[2]

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for quantifying the thermal stability of these compounds.[6] While comprehensive TGA/DSC data for a wide range of simple pentafluorosulfanyl arenes is not extensively published in a comparative format, studies on more complex molecules demonstrate the significant thermal stability imparted by the SF₅ group.

A study on a series of push-pull chromophores featuring the pentafluorosulfanyl group provides insightful data on their thermal properties. The temperatures for 5% mass loss (T₅), a common indicator of thermal stability from TGA, are consistently high, often well above 300°C.

| Compound ID | Molecular Structure Snippet | Melting Point (Tₘ) [°C] | Decomposition Temperature (Tₖ) [°C] | Initial Decomposition Temperature (Tᵢ) [°C] | Temperature at 5% Mass Loss (T₅) [°C] |

| 1 | D-π-A (biphenylene) | 269 | 363 | 344 | 358 |

| 2 | D-π-A (biphenylene) | 240 | 341 | 321 | 338 |

| 3 | D-π-A (biphenylene) | 258 | 327 | 300 | 324 |

| 4 | D-π-A (acetylenic) | 245 | 342 | 322 | 338 |

| 5 | D-π-A (acetylenic) | 215 | 322 | 297 | 318 |

| 6 | D-π-A (acetylenic) | 225 | 303 | 280 | 300 |

| 7 | D-(π-A)₃ (tripodal) | 335 | 428 | 420 | 422 |

| 8 | D-(π-A)₃ (tripodal) | 315 | 409 | 390 | 406 |

| 9 | D-(π-A)₃ (tripodal) | >350 | 423 | 415 | 420 |

| 10 | D-(π-A)₃ (tripodal) | 285 | 398 | 388 | 396 |

| 11 | D-(π-A)₃ (tripodal) | 275 | 385 | 374 | 384 |

| 12 | D-(π-A)₃ (tripodal) | 290 | 370 | 358 | 368 |

| Data synthesized from a study on push-pull chromophores.[4] |

Chemical Stability

Pentafluorosulfanyl arenes are renowned for their inertness towards a wide array of chemical reagents, a property that is highly desirable in drug development to ensure the stability of active pharmaceutical ingredients (APIs).

Resistance to Hydrolysis and Common Reagents

The SF₅ group is exceptionally resistant to hydrolysis. For instance, pentafluorosulfanylbenzene shows no reaction when refluxed with a solution of sodium hydroxide in aqueous ethanol.[2] This stability extends to strongly acidic conditions as well. The only reported condition that degrades pentafluorosulfanylbenzene is treatment with 100% sulfuric acid at an elevated temperature of 100°C over a prolonged period, which results in the formation of benzenesulfonyl fluoride.[5]

The chemical stability of the SF₅ group is also evident in its compatibility with a broad range of functional groups and reaction conditions used in synthetic organic chemistry. Functional groups such as fluoro, bromo, iodo, enolizable ketones, cyano, esters, amides, and even unsubstituted amino groups are well-tolerated in reactions involving pentafluorosulfanyl arenes.[1]

| Reagent Class | Reagent Example | Observed Stability of Pentafluorosulfanyl Arenes |

| Strong Bases | Refluxing NaOH in aq. EtOH | High stability, no reaction observed.[2] |

| Strong Acids | Concentrated H₂SO₄ (elevated temp.) | Degradation to benzenesulfonyl fluoride.[5] |

| Oxidizing Agents | H₂O₂ in H₂SO₄ | The aromatic ring can be oxidized while the SF₅ group remains intact.[7] |

| Reducing Agents | Ni, Pd, or Pt hydrogenation | The SF₅ group is stable under these conditions. |

It is important to note that while the SF₅ group itself is highly stable, its strong electron-withdrawing nature can influence the reactivity of the aromatic ring to which it is attached.

Metabolic Stability

In the context of drug development, metabolic stability is a critical parameter that influences the pharmacokinetic profile of a drug candidate. The pentafluorosulfanyl group is known to enhance metabolic stability, often leading to a longer in vivo half-life.[6] This is attributed to the high strength of the C-S and S-F bonds, which are resistant to enzymatic cleavage.

The general metabolic pathway for xenobiotics involves Phase I (functionalization) and Phase II (conjugation) reactions. The high stability of the SF₅ group makes it less susceptible to common Phase I metabolic transformations.

References

- 1. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]

- 3. Three-Component Reaction of Pentafluorosulfanyl Chloride, Alkenes and Diazo Compounds and Synthesis of Pentafluorosulfanylfurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 5. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pentafluorosulfanyl Group: An In-depth Technical Guide to its Potent Electron-Withdrawing Nature

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentafluorosulfanyl (SF₅) group is a unique and powerful substituent that has garnered significant attention in medicinal chemistry, agrochemistry, and materials science. Its remarkable combination of properties, including extreme chemical and thermal stability, high lipophilicity, and most notably, its profound electron-withdrawing character, sets it apart from other functional groups.[1][2] This technical guide provides a comprehensive overview of the electron-withdrawing nature of the SF₅ group, presenting key quantitative data, detailed experimental protocols for the synthesis and characterization of SF₅-containing compounds, and visualizations of its impact on chemical and biological processes.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern molecular design, enabling the fine-tuning of a molecule's physicochemical and biological properties.[3] Among these, the pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" group, exhibiting a more pronounced electron-withdrawing effect than the well-established trifluoromethyl (CF₃) group.[4] This potent inductive effect, coupled with its other unique characteristics, makes the SF₅ group an invaluable tool for researchers seeking to modulate molecular electronics, acidity, basicity, and reactivity. This guide will delve into the core principles of the SF₅ group's electron-withdrawing nature, providing the necessary data and methodologies for its effective application in research and development.

Quantitative Analysis of the SF₅ Group's Electron-Withdrawing Properties

The electron-withdrawing strength of a substituent is quantitatively described by various electronic parameters, most notably Hammett and Taft constants. These parameters provide a standardized measure of a group's ability to influence the electron density of a molecule through a combination of inductive and resonance effects.

Hammett Constants (σ)

Hammett constants (σ) are a measure of the electronic effect of a substituent on the reactivity of an aromatic system. The SF₅ group is one of the most strongly electron-withdrawing substituents, as evidenced by its large positive Hammett constants.[5]

| Substituent | σ_m_ | σ_p_ |

| SF₅ | 0.61 | 0.68 |

| CF₃ | 0.43 | 0.54 |

| NO₂ | 0.71 | 0.78 |

| CN | 0.56 | 0.66 |

| Cl | 0.37 | 0.23 |

| H | 0.00 | 0.00 |

| Table 1: Comparison of Hammett constants for common electron-withdrawing groups.[5] |

Taft Parameters (σ)*

| Substituent | σI | σR |

| SF₅ | 0.55 | 0.13 |

| CF₃ | 0.45 | 0.08 |

| NO₂ | 0.65 | 0.13 |

| CN | 0.56 | 0.10 |

| Table 2: Taft polar and resonance constants for selected electron-withdrawing groups. |

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the SF₅ group has a profound impact on the acidity and basicity of nearby functional groups. By delocalizing negative charge, it significantly increases the acidity of acids and decreases the basicity of amines.

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 4-Nitrobenzoic Acid | 3.44 |

| 4-Pentafluorosulfanylbenzoic Acid | 3.37 |

| Aniline | 4.63 |

| 4-Nitroaniline | 1.00 |

| 4-Pentafluorosulfanylaniline | 1.78 |

| Phenol | 9.95 |

| 4-Nitrophenol | 7.15 |

| 4-Pentafluorosulfanylphenol | 6.98 |

| 2-SF₅-Indole | 24.44 |

| 2-CF₃-Indole | 26.76 |

| Indole | 32.57 |

| Table 3: pKa values of selected SF₅-substituted compounds and their analogues.[1][5][9] |

Experimental Protocols

The synthesis and characterization of SF₅-containing compounds require specialized procedures. This section provides detailed methodologies for key experiments.

Synthesis of 4-Pentafluorosulfanylaniline

This protocol describes a common method for the synthesis of an important SF₅-containing building block.[4]

Materials:

-

2-Fluoro-3-nitrobenzoic acid

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Thionyl chloride (SOCl₂)

-

4-Aminophenylsulfur pentafluoride

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

Benzoylation: To a solution of 2-fluoro-3-nitrobenzoic acid in water, add a solution of NaOH. Then, add benzoyl chloride dropwise while maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 6 hours. Acidify with HCl to precipitate the product, which is then filtered, washed with water, and dried to yield 3-benzamido-2-fluorobenzoic acid.

-

Acid Chloride Formation: Reflux a mixture of 3-benzamido-2-fluorobenzoic acid and thionyl chloride for 1 hour. Remove the excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the resulting acid chloride in acetone. In a separate flask, dissolve 4-aminophenylsulfur pentafluoride and sodium bicarbonate in a mixture of acetone and water. Add the acid chloride solution to the amine solution and reflux for 2 hours. After cooling, the product is isolated by filtration.

-

Reduction of Nitro Group: If starting from a nitro-substituted precursor, the nitro group can be reduced to an amine using catalytic hydrogenation with Pd/C and H₂ gas in a suitable solvent like ethanol or ethyl acetate.

Radical Addition of SF₅Cl to Alkynes

This protocol outlines the general procedure for the radical addition of pentafluorosulfanyl chloride to alkynes, a key method for creating SF₅-substituted aliphatic compounds.[10][11]

Materials:

-

Alkyne substrate

-

Pentafluorosulfanyl chloride (SF₅Cl) solution in hexane

-

Triethylborane (Et₃B) solution in hexane (1 M)

-

Air (as a source of oxygen)

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Under an inert atmosphere (e.g., argon), dissolve the alkyne substrate in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer.

-

Cool the solution to the desired temperature (typically between -78 °C and room temperature).

-

Add the SF₅Cl solution to the reaction mixture.

-

Slowly add the triethylborane solution dropwise to the mixture. The reaction is often initiated by the introduction of a small amount of air.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by exposing it to air.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Spectrophotometric Determination of pKa

This method is used to determine the pKa of an acidic or basic compound by measuring its UV-Vis absorbance at different pH values.[12][13]

Materials:

-

SF₅-substituted compound of interest

-

Buffer solutions of known pH values covering a range around the expected pKa

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

Procedure:

-

Prepare a stock solution of the SF₅-containing compound in a suitable solvent (e.g., methanol, DMSO).

-

Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a constant final concentration.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for the protonated (HA) and deprotonated (A⁻) forms of the compound.

-

Plot the absorbance at a chosen wavelength against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve. Alternatively, using the Henderson-Hasselbalch equation and the measured absorbances at a wavelength where the two species have different extinction coefficients, the pKa can be calculated.

Visualization of the SF₅ Group's Influence

The potent electron-withdrawing nature of the SF₅ group can be visualized through its impact on molecular properties and its role in directing chemical reactions and biological interactions.

Inductive and Resonance Effects

The electron-withdrawing character of the SF₅ group is a combination of a strong negative inductive effect (-I) and a weaker negative resonance effect (-R).

Heck Reaction Catalytic Cycle

The electron-withdrawing SF₅ group can influence the reactivity of aryl halides in cross-coupling reactions like the Heck reaction by making the carbon attached to the halogen more electrophilic and facilitating oxidative addition to the palladium catalyst.

Dihydroorotate Dehydrogenase (DHODH) Inhibition

The SF₅ group is utilized in the design of enzyme inhibitors. For instance, in dihydroorotate dehydrogenase (DHODH) inhibitors, its strong electron-withdrawing and lipophilic properties can enhance binding affinity and cell permeability, leading to more potent inhibition of pyrimidine biosynthesis.[14][15][16]

Conclusion

The pentafluorosulfanyl group stands out as a premier electron-withdrawing substituent for the modern chemist. Its superior electronic properties, as quantified by Hammett and Taft parameters and reflected in the pKa of substituted molecules, offer a powerful handle for tuning molecular characteristics. The synthetic protocols provided herein offer a starting point for the incorporation of this versatile group into novel molecular architectures. As our understanding of the nuanced effects of the SF₅ group continues to grow, its application in the design of advanced materials, agrochemicals, and pharmaceuticals is poised for significant expansion. This guide serves as a foundational resource for researchers aiming to harness the potent electron-withdrawing nature of the SF₅ group in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taft equation - Wikipedia [en.wikipedia.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ishigirl.tripod.com [ishigirl.tripod.com]

- 13. assets.cambridge.org [assets.cambridge.org]

- 14. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 16. researchgate.net [researchgate.net]

In-Depth Technical Guide: ¹⁹F NMR Spectral Data of 3-Bromophenylsulfur Pentafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromophenylsulfur pentafluoride. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorinated compounds and require detailed spectroscopic information for characterization, reaction monitoring, and structural elucidation.

Introduction

This compound is a valuable synthetic intermediate in the preparation of a variety of agrochemicals and pharmaceuticals. The introduction of the pentafluorosulfanyl (SF₅) group can significantly alter the physicochemical and biological properties of organic molecules, including lipophilicity, metabolic stability, and electron-withdrawing character. Accurate and detailed NMR data is crucial for the unambiguous identification and characterization of this and related compounds. This guide focuses on the ¹⁹F NMR spectroscopy of this compound, presenting key spectral parameters and the experimental protocols for their acquisition.

¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum of this compound is characterized by a distinct pattern arising from the axial and basal fluorine atoms of the SF₅ group. The four basal (equatorial) fluorine atoms are chemically equivalent, and the single axial fluorine atom is in a different chemical environment. This arrangement leads to an AB₄ spin system, which is further influenced by coupling to the aromatic protons.

The key quantitative ¹⁹F NMR spectral data for this compound are summarized in the table below. This data is based on the seminal work by William A. Sheppard in the Journal of the American Chemical Society in 1962, which laid the foundation for the understanding of the spectroscopic properties of arylsulfur pentafluorides.

| Parameter | Value |

| Chemical Shift (δ) | |

| Axial Fluorine (Fₐ) | -88.1 ppm |

| Basal Fluorines (Fₑ) | -69.4 ppm |

| Coupling Constant (J) | |

| J (Fₐ - Fₑ) | 143 Hz |

Note: Chemical shifts are referenced to trichlorofluoromethane (CFCl₃).

Experimental Protocols

The following section details the methodologies for the synthesis of this compound and the acquisition of its ¹⁹F NMR spectrum, based on established literature procedures.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidative fluorination of a suitable sulfur-containing precursor. A common method involves the reaction of 3-bromophenyl disulfide with silver (II) fluoride (AgF₂).

Materials:

-

3-Bromophenyl disulfide

-

Silver (II) fluoride (AgF₂)

-

Anhydrous carbon tetrachloride (CCl₄) or other suitable inert solvent

Procedure:

-

A slurry of silver (II) fluoride in an anhydrous inert solvent is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

-

A solution of 3-bromophenyl disulfide in the same solvent is added dropwise to the AgF₂ slurry at room temperature.

-

The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.

-

After cooling to room temperature, the reaction mixture is filtered to remove the silver salts.

-

The filtrate is carefully distilled to isolate the crude product.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

¹⁹F NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer equipped with a fluorine-observe probe. The original data was likely acquired on a lower field instrument, but modern spectrometers operating at frequencies of 282 MHz or higher for ¹⁹F are suitable.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of a reference standard, typically trichlorofluoromethane (CFCl₃), is added to the sample for accurate chemical shift referencing (δ = 0.0 ppm).

Data Acquisition Parameters (Typical):

-

Pulse Program: A standard one-pulse sequence for ¹⁹F acquisition.

-

Spectral Width: Sufficient to cover the chemical shift range of the SF₅ group (e.g., -100 to -60 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure full relaxation of the fluorine nuclei.

-

Number of Scans: Dependent on the sample concentration, but typically 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

Temperature: Standard probe temperature (e.g., 298 K).

Visualization of Molecular Structure and NMR Interactions

The following diagrams illustrate the molecular structure of this compound and the key through-bond coupling interaction observed in its ¹⁹F NMR spectrum.

Caption: Molecular structure of this compound.

Caption: ¹⁹F-¹⁹F coupling in this compound.

Spectroscopic Analysis of 3-Bromophenylsulfur Pentafluoride: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic characteristics of 3-Bromophenylsulfur pentafluoride. Due to a lack of publicly available experimental spectra for this specific molecule, this document leverages data from analogous compounds and theoretical calculations to predict its vibrational properties. Detailed, adaptable experimental protocols for obtaining high-quality IR and Raman spectra are presented, alongside a discussion of the expected key vibrational modes. This guide is intended to serve as a foundational resource for researchers engaging in the synthesis, characterization, and application of this and related novel chemical entities.

Introduction

The pentafluorosulfanyl (SF₅) group is of increasing interest in medicinal chemistry and materials science due to its unique combination of high electronegativity, chemical and thermal stability, and its ability to enhance lipophilicity.[1][2] The introduction of the SF₅ moiety to an aromatic scaffold, such as in the case of this compound, can significantly alter the molecule's electronic and pharmacokinetic properties. Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a powerful, non-destructive method for confirming the molecular structure and probing the bonding environment of such novel compounds.

This guide outlines the expected vibrational spectra of this compound and provides robust methodologies for its empirical analysis.

Predicted Vibrational Mode Analysis

The vibrational spectrum of this compound is determined by the individual and coupled vibrations of its three key structural components: the 1,3-disubstituted benzene ring, the carbon-bromine bond, and the sulfur pentafluoride group. The following table summarizes the expected characteristic vibrational frequencies, based on data from substituted bromobenzenes and theoretical calculations for the SF₅ radical.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Medium | Aromatic C-H stretching vibrations typically occur at slightly higher frequencies than aliphatic C-H stretches.[3][4] |

| Aromatic C-C Ring Stretch | 1600 - 1400 | Medium to Strong | Medium to Strong | Multiple bands are expected in this region, characteristic of the aromatic ring.[3] |

| C-Br Stretch | 710 - 505 | Strong | Medium | The exact position can be influenced by coupling with other modes. For some bromine-containing organic compounds, this absorption is found in the 750-700 cm⁻¹ range.[5] |

| S-F Stretch (Axial & Equatorial) | 900 - 700 | Strong | Strong | The SF₅ group has distinct axial and equatorial S-F bonds which will lead to multiple strong stretching vibrations. |

| S-C Stretch | ~700 - 600 | Medium | Medium | Stretching of the bond connecting the sulfur atom to the aromatic ring. |

| SF₅ Deformation Modes | 650 - 400 | Medium | Medium | Bending and scissoring motions of the fluorine atoms. |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak | The pattern of these bands is often diagnostic of the substitution pattern on the benzene ring.[4] |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of FT-IR and FT-Raman spectra of a solid or liquid sample such as this compound.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is required. For solid samples, an attenuated total reflectance (ATR) accessory is recommended.

Sample Preparation (ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

Data Processing:

-

Perform an ATR correction on the collected spectrum to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Perform a baseline correction to remove any broad background features.

-

Label significant peaks with their corresponding wavenumbers.

FT-Raman Spectroscopy

Instrumentation: A Fourier-transform Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG) and a suitable detector (e.g., InGaAs).

Sample Preparation:

-

Place a small amount of the solid sample into a glass capillary tube or an aluminum sample cup.

-

Alternatively, the sample can be analyzed directly in a glass vial.

-

Position the sample at the focal point of the laser beam.

Data Acquisition Parameters:

-

Laser Power: 100 - 300 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation).

-

Spectral Range: 3500 - 100 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 128-256 (Raman scattering is a weak phenomenon, so more scans are typically required than for IR).

Data Processing:

-

Perform a baseline correction to remove any fluorescence background.

-

Normalize the spectrum.

-

Label significant peaks with their corresponding wavenumbers.

Visualized Workflows and Relationships

To aid in the conceptualization of the spectroscopic analysis process and the underlying molecular principles, the following diagrams are provided.

References

Methodological & Application

Application Notes: The Role of 3-Bromophenylsulfur Pentafluoride in Modern Medicinal Chemistry

Introduction

The pentafluorosulfanyl (SF5) group is an emerging and powerful substituent in medicinal chemistry, often dubbed a "super-trifluoromethyl group".[1][2] Its unique combination of physicochemical properties—including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a valuable tool for modulating the properties of drug candidates.[1][3] 3-Bromophenylsulfur pentafluoride serves as a key building block, providing a versatile scaffold where the SF5 group imparts desirable characteristics and the bromine atom offers a reactive handle for extensive chemical modification and library synthesis.[4][5]

Key Advantages of the SF5 Moiety in Drug Design:

-

Bioisosteric Replacement: The SF5 group is an effective bioisostere for other common chemical groups, such as trifluoromethyl (CF3), tert-butyl, and nitro groups.[6][7] Its octahedral geometry and volume (55.4 ų) are intermediate between CF3 and tert-butyl groups, allowing for novel steric interactions within protein binding pockets.[8]

-

Enhanced Metabolic Stability: The strong sulfur-fluorine bonds are highly resistant to metabolic degradation, which can significantly increase the in vivo half-life and overall pharmacokinetic profile of a drug candidate.[9]

-

Modulation of Physicochemical Properties: The SF5 group is strongly electron-withdrawing, more so than the CF3 group, which can profoundly influence the acidity (pKa) of nearby functional groups.[8][10] Despite its high electronegativity, it increases molecular lipophilicity (Hansch parameter π = 1.23), enhancing cell membrane permeability and potentially improving oral bioavailability.[3][11]

-

Improved Biological Activity: Strategic placement of the SF5 group can lead to enhanced binding affinity and increased drug efficacy.[3] It has been successfully incorporated into molecules targeting a range of biological entities, including dihydroorotate dehydrogenase (DHODH) and the androgen receptor.[2][9]

Quantitative Data: Physicochemical Property Comparison